1-(4-fluorobenzoyl)-N-(2-phenylethyl)-4-piperidinecarboxamide
Overview
Description
1-(4-fluorobenzoyl)-N-(2-phenylethyl)-4-piperidinecarboxamide, also known as Fluorophenylpiperazine (FPP), is a chemical compound with a molecular formula of C22H26FN3O2. FPP is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.
Mechanism of Action
FPP acts as a serotonin receptor agonist, which means that it binds to serotonin receptors and activates them. This activation leads to the release of various neurotransmitters, such as dopamine and norepinephrine, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
FPP has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the alteration of gene expression. FPP has also been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential therapeutic applications in the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of FPP is its high affinity for serotonin receptors, making it a potent agonist for studying the effects of serotonin receptor activation. However, one of the limitations of FPP is its potential for off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of FPP, including the development of more selective serotonin receptor agonists, the investigation of the effects of FPP on other neurotransmitter systems, and the exploration of its potential therapeutic applications in the treatment of various neurological disorders.
Conclusion:
In conclusion, 1-(4-fluorobenzoyl)-N-(2-phenylethyl)-4-piperidinecarboxamide, or FPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. FPP acts as a serotonin receptor agonist and has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release and the regulation of ion channels. While there are limitations to the study of FPP, there are several future directions for its investigation, suggesting its potential as a valuable tool in the study of various neurological disorders.
Scientific Research Applications
FPP has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. FPP has been shown to have a high affinity for serotonin receptors, making it a potential candidate for the treatment of various neurological disorders, such as depression, anxiety, and schizophrenia.
properties
IUPAC Name |
1-(4-fluorobenzoyl)-N-(2-phenylethyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O2/c22-19-8-6-18(7-9-19)21(26)24-14-11-17(12-15-24)20(25)23-13-10-16-4-2-1-3-5-16/h1-9,17H,10-15H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FITOMSGWMADHDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401328471 | |
Record name | 1-(4-fluorobenzoyl)-N-(2-phenylethyl)piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401328471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
47.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47200715 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
591239-23-5 | |
Record name | 1-(4-fluorobenzoyl)-N-(2-phenylethyl)piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401328471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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